![molecular formula C7H5Cl2F3N2O2S B026388 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine CAS No. 104614-74-6](/img/structure/B26388.png)
2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, where catalysts like disulfonic acid imidazolium chloroaluminate are used for efficient synthesis under green, solvent-free conditions (Moosavi-Zare et al., 2013). Another approach involves the reaction of hydrazine hydrate with various substrates to yield products with potential biological activities (Sumangala et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine is often confirmed using spectroscopic methods such as IR, NMR, and mass spectral studies, ensuring the correct synthesis of the targeted molecule (Sumangala et al., 2012).
Chemical Reactions and Properties
The chemical properties of related compounds include their ability to undergo various reactions such as cyclocondensation, providing a pathway to synthesize a wide range of derivatives with diverse biological activities (Sumangala et al., 2012).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One notable application is in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry for their biological activities. For instance, the compound has been used in the synthesis of new pyrazole derivatives, showcasing a method where regiospecific cyclization-dehydration reactions are employed to create complex molecules with potential biological activities (Abdellatif, Chowdhury, & Knaus, 2008).
Catalyst in Chemical Reactions
Moreover, it serves as a reactant in the development of catalysts for green chemistry applications. For example, the synthesis of dihydropyrano[2,3-c]pyrazoles via a one-pot multi-component condensation reaction demonstrates the compound's role in facilitating efficient and environmentally friendly chemical transformations (Moosavi‐Zare, Zolfigol, Noroozizadeh, Tavasoli, Khakyzadeh, & Zare, 2013).
Material Science and Textile Industry
In material science and the textile industry, derivatives of the chemical have been explored for their properties. For instance, the cross-linking agent 2,4-dichloro-6-(B-sulphatoethylsulphonyl)anilino-s-triazine has been used to improve the wet abrasion resistance of Lyocell fibers, indicating the compound's utility in enhancing material durability and performance (Renfrew & Phillips, 2003).
Antimicrobial and Antitumor Studies
Furthermore, compounds synthesized using 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine have been investigated for their antimicrobial and antitumor activities. Research has revealed that certain derivatives exhibit promising biological activities, underlining the compound's significance in the development of new pharmaceutical agents (Sumangala, Poojary, Chidananda, Arulmoli, & Shenoy, 2012).
Chemical Characterization and Analysis
Additionally, the compound plays a role in the chemical characterization and analysis of other substances, demonstrating its importance in analytical chemistry. Its derivatives have been employed in the study of complex reaction mechanisms and the development of new synthetic methodologies that contribute to the advancement of chemical research (Li-mei, 2005).
properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2O2S/c8-4-1-3(2-5(9)6(4)14-13)17(15,16)7(10,11)12/h1-2,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENZSUIQLCICJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545834 | |
Record name | [2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104614-74-6 | |
Record name | [2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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